2-(Chloromethyl)-3-fluoro-5-methylthiophene
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Overview
Description
2-(Chloromethyl)-3-fluoro-5-methylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom This particular compound is notable for its unique substitution pattern, which includes a chloromethyl group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-fluoro-5-methylthiophene typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes selective halogenation and alkylation to introduce the desired substituents. For instance, a thiophene derivative can be chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The fluorination step can be achieved using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality. The scalability of these methods makes them suitable for large-scale production required in various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-3-fluoro-5-methylthiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the halogen substituents.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Coupling Products: Biaryl or heteroaryl compounds are formed through coupling reactions.
Scientific Research Applications
2-(Chloromethyl)-3-fluoro-5-methylthiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-methylthiophene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the thiophene ring can influence its reactivity and binding affinity to molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
- 2-(Chloromethyl)-3-fluorothiophene
- 2-(Chloromethyl)-5-methylthiophene
- 3-Fluoro-5-methylthiophene
Comparison: Compared to its analogs, 2-(Chloromethyl)-3-fluoro-5-methylthiophene offers a unique combination of substituents that can enhance its chemical reactivity and potential applications. The presence of both a fluorine and a chloromethyl group provides opportunities for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H6ClFS |
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Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluoro-5-methylthiophene |
InChI |
InChI=1S/C6H6ClFS/c1-4-2-5(8)6(3-7)9-4/h2H,3H2,1H3 |
InChI Key |
AOXWCZAWVYJIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CCl)F |
Origin of Product |
United States |
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